Structure Elucidation of {5-Azaspiro[2.4]heptan-7-yl}methanol: A Multi-Technique, Mechanistic Approach
Structure Elucidation of {5-Azaspiro[2.4]heptan-7-yl}methanol: A Multi-Technique, Mechanistic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a small molecule's structure is a cornerstone of chemical research and drug development, ensuring the integrity of biological data and the safety of therapeutic candidates. {5-Azaspiro[2.4]heptan-7-yl}methanol, a spirocyclic scaffold, represents a class of compounds with significant potential as building blocks in medicinal chemistry, notably in the synthesis of novel antibacterial agents.[1][2] This guide presents a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. Moving beyond a simple recitation of techniques, we delve into the causality behind the experimental strategy, presenting an integrated, self-validating system where each analytical step logically informs the next. This document provides not only detailed, actionable protocols but also the expert insights necessary to interpret the resulting data, culminating in an unassailable structural assignment.
The Strategic Imperative: An Integrated Analytical Workflow
The elucidation of a novel structure is not a linear process but an iterative cycle of hypothesis and validation. Our strategy is grounded in a tiered approach, beginning with fundamental characterization and progressively building a more detailed molecular picture. Each technique is chosen for its specific contribution, with the collective data providing a web of interlocking evidence that confirms the final structure. Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, a suite of advanced NMR experiments maps the precise atomic connectivity, and X-ray crystallography offers the ultimate confirmation of three-dimensional architecture.
The following diagram illustrates the logical flow of the elucidation process, where the output of one stage serves as the foundational input for the next.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry can be misleading, but high-resolution techniques provide mass accuracy to within a few parts per million (ppm), drastically limiting the number of possible molecular formulas.[3] For {5-Azaspiro[2.4]heptan-7-yl}methanol, this is the critical first piece of evidence.
Trustworthiness: The protocol's self-validating nature comes from comparing the experimentally observed mass of the protonated molecular ion [M+H]⁺ with the theoretically calculated mass for the proposed formula, C₇H₁₄NO⁺. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides an initial, immediate check.[4]
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures protonation for positive ion mode detection.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 50-500
-
Resolution: >100,000 FWHM
-
Internal Calibration: Use a known calibrant (e.g., caffeine) to ensure high mass accuracy.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z to the calculated value.
Data Presentation: HRMS Results
| Parameter | Value |
|---|---|
| Proposed Formula | C₇H₁₃NO |
| [M+H]⁺ Calculated Mass | 128.1070 |
| [M+H]⁺ Observed Mass | 128.1068 |
| Mass Accuracy (ppm) | -1.56 |
| Nitrogen Rule Check | Pass (Odd MW, 1 N) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: With the molecular formula established, FTIR provides rapid confirmation of key functional groups. For this molecule, the primary targets are the alcohol (O-H) and secondary amine (N-H) stretches. These absorptions are highly characteristic and their presence (or absence) provides immediate structural constraints. The O-H stretch is typically broad due to hydrogen bonding, while the N-H stretch of a secondary amine is a single, sharper peak.[5][6]
Trustworthiness: The diagnostic value of FTIR lies in its ability to quickly confirm or refute the presence of expected functionalities. The observation of both O-H and N-H bands, in conjunction with the HRMS data, strongly supports the proposed structure over other isomers of C₇H₁₃NO.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional group vibrations.
Data Presentation: Key FTIR Absorptions
| Frequency Range (cm⁻¹) | Intensity | Shape | Assignment |
|---|---|---|---|
| 3400 - 3200 | Strong | Broad | O-H Stretch (Alcohol, H-bonded) |
| 3350 - 3310 | Medium-Weak | Sharp | N-H Stretch (Secondary Amine)[6] |
| 3000 - 2850 | Medium | Sharp | C-H Stretch (sp³ C-H) |
| ~3080 | Weak | Sharp | C-H Stretch (sp² C-H, cyclopropyl) |
| 1250 - 1020 | Medium | Sharp | C-N Stretch (Aliphatic Amine)[6] |
| ~1050 | Strong | Sharp | C-O Stretch (Primary Alcohol) |
The Molecular Blueprint: 1D and 2D NMR Spectroscopy
NMR is the most powerful tool for elucidating the complete covalent framework of an organic molecule.[7] A systematic application of 1D and 2D experiments allows for the de novo assembly of the structure.
1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR does the same for the carbon skeleton. The chemical shifts, integration (for ¹H), and multiplicities are the fundamental data points. For a spirocyclic system, the ¹³C spectrum is particularly diagnostic, as the quaternary spiro-carbon will appear as a unique signal with a characteristic chemical shift.[8]
Trustworthiness: The combination of proton and carbon counts, along with the identification of key carbon types (CH, CH₂, quaternary), provides a rigorous check against the molecular formula determined by HRMS.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the spectra to the TMS signal.
Data Presentation: Predicted NMR Data | Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration/Type | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹H | 3.5 - 3.8 | m | 2H | -CH₂OH | | ¹H | 2.8 - 3.2 | m | 3H | -CH₂-N-CH- | | ¹H | 2.5 - 2.9 | br s | 2H | -OH, -NH | | ¹H | 0.4 - 0.8 | m | 4H | Cyclopropyl CH₂ | | ¹³C | ~65 | CH₂ | -CH₂OH | | ¹³C | ~60 | C | Spiro-carbon | | ¹³C | 50 - 55 | CH₂, CH | Pyrrolidine Ring | | ¹³C | 5 - 15 | CH₂ | Cyclopropyl CH₂ |
2D NMR: COSY, HSQC, and HMBC
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds), revealing distinct spin systems. This will clearly delineate the protons within the cyclopropane ring and those within the five-membered ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for definitively assigning the ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It shows correlations between protons and carbons over 2-3 bonds.[9] It will be essential for connecting the -CH₂OH group to the C7 position of the ring and, most importantly, for establishing connectivity across the non-protonated spiro-carbon, linking the cyclopropane and pyrrolidine fragments.
Trustworthiness: The interlocking network of correlations from these three experiments provides an exceptionally robust and self-validating dataset. A COSY correlation confirms a ¹H-¹H bond path, HSQC assigns the attached carbons, and HMBC confirms the longer-range connectivity between these fragments. Any proposed structure must be consistent with all observed correlations.
Caption: Relationship between key 2D NMR experiments.
The Gold Standard: X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides a highly confident 2D structure, it cannot, on its own, unambiguously determine stereochemistry or solid-state conformation. X-ray crystallography is the definitive technique for this purpose.[10] By diffracting X-rays off a single, well-ordered crystal, one can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and both relative and absolute stereochemistry.[11][12]
Trustworthiness: A successfully solved crystal structure is considered irrefutable proof of molecular structure and stereochemistry. It serves as the ultimate validation of the structure proposed by spectroscopic methods.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the rate-limiting step.[10] Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a modern X-ray diffractometer. Collect a full sphere of diffraction data.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve the best possible fit, resulting in low R-factors.
-
Absolute Stereochemistry: If the compound is chiral and non-centrosymmetric, the absolute configuration can often be determined using anomalous dispersion effects (Flack parameter).
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Defines the crystal lattice symmetry |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and data |
| Flack Parameter | ~0.0(1) | Confirms the absolute stereochemistry (if applicable) |
| Key Bond Lengths | C-C, C-N, C-O | Confirms expected bond orders and geometry |
| Key Bond Angles | e.g., in rings | Reveals ring strain and conformation |
Conclusion: A Synthesis of Evidence
The structure elucidation of {5-Azaspiro[2.4]heptan-7-yl}methanol is a case study in the power of a modern, multi-technique analytical strategy. By systematically progressing from elemental formula (HRMS) to functional group identification (FTIR), and from 2D connectivity mapping (NMR) to definitive 3D structure confirmation (X-ray Crystallography), we construct a self-validating and unassailable structural proof. This rigorous, mechanistically-driven approach ensures the highest level of scientific integrity, providing the solid foundation required for advancing promising molecules like this one in the demanding field of drug development.
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